3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one

Medicinal Chemistry Structure–Activity Relationship (SAR) Quinazolinone Derivatives

3-(2,5-Dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one (CAS 105363-09-5) is a small-molecule heterocycle belonging to the 2-mercaptoquinazolin-4(3H)-one class, distinguished by a quinazolinone core bearing a thiol group at C‑2 and a 2,5-dimethylphenyl substituent at N‑3. Its molecular formula is C₁₆H₁₄N₂OS, molecular weight 282.4 g·mol⁻¹, and computed XLogP3 is 3.5, indicating moderate lipophilicity.

Molecular Formula C16H14N2OS
Molecular Weight 282.36
CAS No. 105363-09-5
Cat. No. B2387775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one
CAS105363-09-5
Molecular FormulaC16H14N2OS
Molecular Weight282.36
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C16H14N2OS/c1-10-7-8-11(2)14(9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20)
InChIKeyPHLDWLVMKYXXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one (CAS 105363-09-5): Compound Identity and Procurement-Ready Physicochemical Profile


3-(2,5-Dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one (CAS 105363-09-5) is a small-molecule heterocycle belonging to the 2-mercaptoquinazolin-4(3H)-one class, distinguished by a quinazolinone core bearing a thiol group at C‑2 and a 2,5-dimethylphenyl substituent at N‑3 [1]. Its molecular formula is C₁₆H₁₄N₂OS, molecular weight 282.4 g·mol⁻¹, and computed XLogP3 is 3.5, indicating moderate lipophilicity [1]. The compound is commercially available at typical purities ≥95% and is stocked by multiple specialty chemical suppliers for research use .

Why 3-(2,5-Dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one Cannot Be Replaced by a Closely Related Quinazolinone Analog Without Loss of Function


Within the 2-mercaptoquinazolin-4(3H)-one scaffold, both the 2‑mercapto pharmacophore and the N‑3 aryl substitution pattern are independently established as critical determinants of biological target engagement, metabolic stability, and onward synthetic reactivity [REFS-1, REFS-2]. Published structure–activity relationship (SAR) reviews have concluded that even modest alterations to the N‑3 aryl substituent—such as shifting methyl groups between the 2,4‑, 2,5‑, and 3,5‑positions—can markedly modulate DHFR inhibitory potency, antimicrobial activity, and lipophilicity [REFS-1, REFS-2]. Consequently, interchanging this compound with a positional isomer (e.g., 3‑(2,4‑dimethylphenyl)- or 3‑(3,5‑dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one) or a 2‑methyl analog without direct comparative data risks functional divergence that cannot be predicted from structural similarity alone.

Quantitative Differentiation Evidence for 3-(2,5-Dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one Relative to the Closest Structural Analogs


Regiochemical Differentiation: 2,5-Dimethylphenyl Substitution Confers a Distinct Steric and Electronic Profile Compared with 2,4-Dimethylphenyl and 3,5-Dimethylphenyl Positional Isomers

The 2,5-dimethylphenyl N‑3 substituent on the target compound places the two methyl groups at non‑contiguous positions on the phenyl ring, creating a steric and electronic environment that differs from the 2,4‑dimethyl (adjacent methyl groups) and 3,5‑dimethyl (meta‑disposed methyl groups) constitutional isomers [1]. While head‑to‑head biological data for all three isomers are not available in a single study, reported SARs for the 2‑mercaptoquinazolin‑4(3H)-one class demonstrate that the pattern of aryl substitution directly governs DHFR inhibitory activity; the review by El‑Subbagh and Sabry summarizes that specific p‑system substitution patterns can yield compounds 4–8 times more potent than methotrexate [2]. In antimicrobial SARs, substitution type on the aryl ring was shown to be a primary determinant of activity against tested bacterial strains [3].

Medicinal Chemistry Structure–Activity Relationship (SAR) Quinazolinone Derivatives

2-Mercapto Pharmacophore Enables Thiol-Specific Reactivity That Is Absent in the 2-Methyl Analog

The 2‑mercapto (thiol) group on the target compound provides unique chemical reactivity that is structurally precluded in the 2‑methyl congener 2‑methyl‑3‑(2,5‑dimethylphenyl)quinazolin‑4‑one (CAS 10367‑31‑4) . The thiol moiety can undergo S‑alkylation, serve as a nucleophile in covalent inhibitor design, chelate transition metals, and participate in disulfide bond formation, none of which are possible for the methyl analog [1]. Published synthetic routes to bioactive hybrid molecules (e.g., H₁‑antihistaminic agents, morpholine‑bearing antitumor candidates) rely explicitly on the S‑alkylation of 3‑aryl‑2‑mercaptoquinazolin‑4(3H)-one intermediates [REFS-2, REFS-3].

Medicinal Chemistry Chemical Biology Quinazolinone Scaffold Derivatization

Elevated Lipophilicity (XLogP3 = 3.5) of 2,5-Dimethylphenyl Derivative May Confer Membrane Permeability Advantages Over Unsubstituted Phenyl and Mono-Methyl Analogs

The target compound exhibits a computed XLogP3 of 3.5, which is substantially higher than that of the unsubstituted 3‑phenyl analog 2‑mercapto‑3‑phenylquinazolin‑4(3H)-one (XLogP3 ≈ 2.6) and the mono‑methyl analog 2‑mercapto‑3‑(4‑methylphenyl)quinazolin‑4(3H)-one (XLogP3 ≈ 2.9) [1]. The 0.6–0.9 log unit increase in XLogP3 reflects the additional methyl group and its specific positional arrangement, which in the 2‑mercaptoquinazolinone class has been associated with enhanced membrane permeability and improved oral bioavailability in certain lead series [2].

Physicochemical Properties Drug Design Cellular Permeability

Validated Synthetic Intermediate: Documented Utility as a Key Building Block in Bioactive Hybrid Molecule Synthesis

The 3‑aryl‑2‑mercaptoquinazolin‑4(3H)-one scaffold, including derivatives bearing a 2‑methylphenyl substituent, has been explicitly employed as a synthetic intermediate in the design of novel H₁‑antihistaminic agents [1] and in morpholine‑tethered hybrid compounds evaluated against the HEP‑G2 hepatocellular carcinoma cell line [2]. The 2,5‑dimethylphenyl variant represents a closely related regioisomer within this validated intermediate class, offering a pre‑optimized synthetic entry point for a library of S‑alkylated and S‑substituted derivatives.

Synthetic Chemistry Drug Discovery Hybrid Molecule Design

Optimal Research and Industrial Application Scenarios for 3-(2,5-Dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one (CAS 105363-09-5)


S‑Alkylation‑Driven Library Synthesis for Anticancer or Antihistaminic Hybrid Molecule Discovery

The 2‑mercapto group serves as a nucleophilic handle for S‑alkylation reactions, enabling the construction of diverse hybrid molecules. Published precedent demonstrates that 3‑aryl‑2‑mercaptoquinazolin‑4(3H)-one intermediates are efficiently converted to bioactive final compounds through S‑alkylation with halo‑substituted partners (e.g., 2‑(3‑substituted propyl) derivatives for H₁‑antihistaminic activity [1] and morpholine‑tethered conjugates for cytotoxicity evaluation [2]). Procurement of the 2,5‑dimethylphenyl variant provides a building block with an additional methyl group that can be exploited for steric and electronic tuning of the S‑alkylation step and of downstream biological properties.

Quinazolinone‑Based DHFR Inhibitor Development Leveraging Validated Class‑Level SAR

The 2‑mercaptoquinazolin‑4(3H)-one class has been extensively reviewed as dihydrofolate reductase (DHFR) inhibitors, with specific substitution patterns producing compounds 4–8 times more potent than methotrexate [3]. The 2,5‑dimethyl substitution on the N‑3 phenyl ring provides a distinct p‑system environment that, based on class SAR models, is predicted to modulate the DHFR inhibitory profile. This compound can serve as a starting point for developing next‑generation antifolate agents with potentially improved selectivity indices over existing clinical DHFR inhibitors.

Antimicrobial SAR Exploration in the 2‑Mercaptoquinazolin‑4(3H)-one Series

Studies on 2‑mercapto substituted quinazolin‑4(3H)-ones have demonstrated antimicrobial activity against clinically relevant species including Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus [4]. Systematic variation of the N‑3 aryl substituent, including assessment of the 2,5‑dimethylphenyl regioisomer, is warranted to delineate the optimal substitution pattern for antibacterial potency and spectrum. This compound fills a specific point in the SAR matrix for thorough exploration.

In Silico Screening and Molecular Docking Campaigns Targeting VEGFR‑2, KSP, PI3Kδ, or HDAC

Recent molecular docking and in silico studies have identified 2‑mercaptoquinazolin‑4(3H)-one derivatives as promising ligands for VEGFR‑2 [5], KSP/PI3Kδ [6], and HDAC enzymes [7]. The moderate lipophilicity (XLogP3 = 3.5) and drug‑like physicochemical profile of the 2,5‑dimethylphenyl derivative make it a suitable candidate for virtual screening libraries targeting these validated anticancer and epigenetic targets, with the 2‑mercapto group providing a site for further medicinal chemistry optimization.

Quote Request

Request a Quote for 3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.